2-Amino-3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoic acid
Description
2-Amino-3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoic acid (CAS: 1210048-11-5) is a halogenated aromatic amino acid derivative characterized by a 3-chloro-4-methoxyphenyl substituent and a β-hydroxy group on the propanoic acid backbone. The compound’s structure combines electron-withdrawing (chloro) and electron-donating (methoxy) groups on the phenyl ring, which may influence its electronic properties, solubility, and biological interactions.
Properties
Molecular Formula |
C10H12ClNO4 |
|---|---|
Molecular Weight |
245.66 g/mol |
IUPAC Name |
2-amino-3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C10H12ClNO4/c1-16-7-3-2-5(4-6(7)11)9(13)8(12)10(14)15/h2-4,8-9,13H,12H2,1H3,(H,14,15) |
InChI Key |
IAXULURFIVPXOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(C(=O)O)N)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-4-methoxybenzaldehyde with glycine in the presence of a suitable catalyst to form the desired product. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-chloro-4-methoxybenzaldehyde.
Reduction: Formation of 2-amino-3-(3-chloro-4-methoxyphenyl)propanoic acid.
Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-Amino-3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and functional features of the target compound with its closest analogs:
Key Observations:
Halogen vs. Hydroxyl/Methoxy Substitution: The chloro-methoxy combination in the target compound may enhance lipophilicity compared to hydroxylated analogs like L-DOPS or tyrosine derivatives. However, fluorine substitution (as in CAS 403-90-7) offers higher electronegativity and metabolic stability .
Biological Activity: Melphalan’s bis-chloroethylamino group confers alkylating activity, highlighting how substituent chemistry drives therapeutic function . Thiazole-linked derivatives demonstrate that heterocyclic appendages can redirect biological activity (e.g., antimycobacterial vs. amino acid transport inhibition) .
Chirality and Stereochemistry :
- The β-hydroxy group in the target compound and L-DOPS introduces chirality, which is critical for interactions with biological targets (e.g., enzymes, transporters) .
Structure-Activity Relationship (SAR) Insights
Aromatic Substitution :
- Electron-withdrawing groups (e.g., Cl, F) may enhance binding to hydrophobic pockets in proteins, while electron-donating groups (e.g., OMe, OH) improve solubility or hydrogen-bonding interactions .
- Halogen position : 3-substituted halogens (as in the target compound) may induce steric effects distinct from 4-substituted analogs (e.g., L-4-fluorophenylalanine) .
Backbone Modifications :
- The β-hydroxy group in the target compound and L-DOPS may influence metabolic stability or mimic natural substrates (e.g., dihydroxyphenylalanine in neurotransmitter synthesis) .
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